2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves identifying the compound’s IUPAC name, molecular formula, and structure. The compound’s role or function in a biological or industrial context may also be described.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, identifying the products of its reactions, and understanding the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, like acidity or basicity, may also be studied.Scientific Research Applications
Synthesis and Structural Assessment
A related compound, "methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate," was synthesized and its complex with HgCl2 was studied. This research provides insights into the molecular and supramolecular structures of such compounds (Castiñeiras, García-Santos, & Saa, 2018).
Oxidation Reactivity Channels
Another related compound, "2-(pyridin-2-yl)-N,N-diphenylacetamide," was synthesized and its chemical oxidation properties were explored. The study revealed various oxidation products, enhancing our understanding of the reactivity of such compounds (Pailloux et al., 2007).
Nucleophilic Aromatic Substitution
Research on "3-halo-4-aminopyridines" with acyl chlorides and triethylamine led to the production of pyridin-4-yl α-substituted acetamide products. This showcases the potential for rearrangement reactions in related compounds (Getlik et al., 2013).
Antiallergic Agent Development
A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides were prepared as potential antiallergic compounds. This research might provide insights into the development of similar compounds for medical applications (Menciu et al., 1999).
Cytotoxic Activity Against Cancer Cell Lines
A study synthesized a novel compound derived from the indibulin and combretastatin scaffolds, which showed good cytotoxicity on cancerous cell lines and low toxicity on normal cell lines. This highlights the potential use of similar compounds in cancer research (Moghadam & Amini, 2018).
Copper(II) Complexes with Sterically Demanding Ligands
Copper(II) complexes with related N-(6-methylpyridin-2-yl)acetamide ligands were studied to understand their coordination number and geometry. This work contributes to the understanding of coordination chemistry in such compounds (Smolentsev, 2017).
Safety And Hazards
This involves studying the compound’s toxicity and environmental impact. Researchers would also identify appropriate safety measures for handling the compound.
Future Directions
Based on the results of their analysis, researchers might suggest future research directions. This could involve suggesting modifications to the compound’s structure to enhance its properties, or proposing further studies to better understand its behavior.
properties
IUPAC Name |
2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOJCQBHJUJFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727009 |
Source
|
Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide | |
CAS RN |
1243243-89-1 |
Source
|
Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.